CAY10595

Description

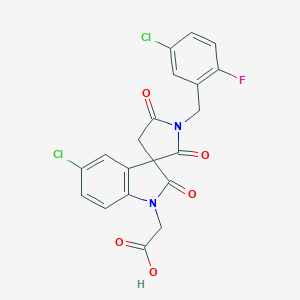

Structure

3D Structure

Properties

IUPAC Name |

2-[5-chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2FN2O5/c21-11-1-3-14(23)10(5-11)8-25-16(26)7-20(19(25)30)13-6-12(22)2-4-15(13)24(18(20)29)9-17(27)28/h1-6H,7-9H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKFWNVFUXXEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=C(C=CC(=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580279 | |

| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916047-16-0 | |

| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAY10595: A Technical Guide to a Selective CRTH2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of type 2 inflammatory diseases, such as asthma and allergic rhinitis.[1][2] Its endogenous ligand, prostaglandin (B15479496) D2 (PGD2), is a major pro-inflammatory mediator released primarily by mast cells.[1] Activation of CRTH2 on key immune cells—including T helper 2 (Th2) lymphocytes, eosinophils, and basophils—triggers a cascade of events including cell migration, activation, and the release of pro-inflammatory cytokines.[3][4] Consequently, antagonism of the CRTH2 receptor has emerged as a promising therapeutic strategy. CAY10595 is a potent and selective small-molecule antagonist of the CRTH2 receptor, serving as a critical tool for investigating the biological functions of the PGD2/CRTH2 signaling axis and as a lead compound in the development of novel anti-inflammatory therapeutics. This document provides a comprehensive technical overview of CAY10595, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.

The CRTH2 Receptor Signaling Pathway

The biological effects of PGD2 are mediated through two primary receptors: the D-prostanoid receptor 1 (DP1) and CRTH2.[3] While both bind PGD2, they often elicit opposing effects. The CRTH2 receptor is highly expressed on eosinophils, basophils, Th2 cells, and type 2 innate lymphoid cells (ILC2s).[1][4][5]

Upon binding of PGD2, CRTH2 couples to an inhibitory G-protein (Gαi), which leads to two main intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7]

-

Calcium Mobilization: The dissociated Gβγ subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytoplasm.[3]

This signaling cascade culminates in various cellular responses critical to the allergic inflammatory phenotype, including chemotaxis (directed cell migration), upregulation of adhesion molecules, degranulation, and the production of type 2 cytokines like IL-4, IL-5, and IL-13.[3][4]

Caption: The CRTH2 signaling cascade initiated by PGD2 binding.

CAY10595: Mechanism of Action

CAY10595 is a synthetic, non-prostanoid molecule that acts as a potent and selective competitive antagonist for the human CRTH2 receptor.[8][9] By binding to the receptor, it physically blocks the interaction of the endogenous ligand, PGD2, and its metabolites. This blockade prevents the conformational change required for G-protein activation, thereby inhibiting the downstream signaling events, including the decrease in cAMP and the mobilization of intracellular calcium.[6][7] As a result, CAY10595 effectively neutralizes the pro-inflammatory cellular responses mediated by the PGD2/CRTH2 axis.

Caption: CAY10595 competitively antagonizes the CRTH2 receptor.

Quantitative Pharmacological Data

The potency and selectivity of CAY10595 have been characterized through various in vitro assays.

| Parameter | Receptor | Species | Value | Assay Type | Reference |

| Binding Affinity (Ki) | CRTH2/DP2 | Human | 10 nM | Radioligand Binding Assay | [8][9][10] |

| Table 1: In Vitro Binding Affinity of CAY10595. |

| Assay | System | Effect of CAY10595 (5 µM) | Reference |

| Inflammatory Gene Expression | Lipopolysaccharide (LPS)-stimulated Bone Marrow-Derived Macrophages (BMDMs) | Up-regulation of Cox2, iNOS, mPges1, Tnf-α, and Il-1β mRNA levels | [11] |

| Collagen-Induced Arthritis (CIA) Model | Murine | Slightly delays the development of CIA; Reduces IgG2a anti-CII levels | [8][9] |

| Table 2: In Vitro and In Vivo Functional Effects of CAY10595. |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of CRTH2 antagonists like CAY10595.

Radioligand Binding Assay for CRTH2

This protocol is designed to determine the binding affinity (Ki) of a test compound for the CRTH2 receptor.

-

Objective: To quantify the competitive binding of CAY10595 to the human CRTH2 receptor against a radiolabeled ligand.

-

Materials:

-

Cell Membranes: From HEK293 or CHO cells stably transfected with the human CRTH2 receptor.[12]

-

Radioligand: [³H]-PGD2 (e.g., final concentration of 2-3 nM).[1][12]

-

Test Compound: CAY10595, serially diluted (e.g., 10⁻¹² to 10⁻⁶ M).[12]

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 40 mM MgCl₂, 0.1% BSA.[12]

-

Non-specific Binding Control: High concentration of unlabeled PGD2 (e.g., 10 µM).

-

Instrumentation: Scintillation counter, glass fiber filters.

-

-

Procedure:

-

Prepare a cell membrane suspension in binding buffer (e.g., at a concentration yielding 20-40 µg of protein per well).

-

In a 96-well plate, add 50 µL of the cell membrane suspension to each well.

-

Add 10 µL of the test compound (CAY10595) at various concentrations or buffer for total binding control.

-

Add 10 µL of the non-specific binding control to designated wells.

-

Add 10 µL of [³H]-PGD2 to all wells. Adjust the final volume to 100 µL with binding buffer.[12]

-

Incubate the plate for 1 hour at room temperature with gentle agitation.[12]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of CAY10595.

-

Determine the IC50 value (the concentration of CAY10595 that inhibits 50% of specific [³H]-PGD2 binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of CAY10595 to inhibit the directed migration of eosinophils toward a chemoattractant.

-

Objective: To assess the functional antagonism of CAY10595 on PGD2-induced eosinophil migration.

-

Materials:

-

Cells: Human eosinophils isolated from peripheral blood of healthy or atopic donors.

-

Chemoattractant: PGD2 or a selective CRTH2 agonist (e.g., 10-100 nM).

-

Test Compound: CAY10595 at various concentrations.

-

Assay Medium: RPMI 1640 with 0.3-0.5% BSA.

-

Apparatus: 48-well microchemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (5-8 µm pore size).[13][14]

-

-

Procedure:

-

Isolate eosinophils from whole blood using density gradient centrifugation followed by negative selection with magnetic beads.

-

Resuspend purified eosinophils in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Pre-incubate the eosinophil suspension with various concentrations of CAY10595 or vehicle control for 20-30 minutes at 37°C.[14]

-

Load the lower wells of the chemotaxis chamber with the chemoattractant (PGD2) or medium alone (negative control).

-

Place the filter membrane over the lower wells.

-

Load the upper wells with the pre-incubated eosinophil suspension (e.g., 50-100 µL).

-

Incubate the chamber for 1-2 hours at 37°C in a 5% CO₂ humidified incubator.[13]

-

After incubation, remove the filter. Scrape non-migrated cells from the top surface of the filter.

-

Fix and stain the filter (e.g., with Diff-Quik or hematoxylin).

-

Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Express the data as a percentage of the migration observed with the chemoattractant alone (positive control).

-

Plot the percentage of inhibition against the log concentration of CAY10595 to determine the IC50 value.

-

Caption: A typical workflow for evaluating a CRTH2 antagonist.

Conclusion

CAY10595 is a well-characterized, potent, and selective antagonist of the CRTH2 receptor. With a binding affinity (Ki) of 10 nM for the human receptor, it serves as an invaluable pharmacological tool for elucidating the role of the PGD2/CRTH2 signaling pathway in various physiological and pathological processes, particularly those related to type 2 immunity and allergic inflammation.[8][9] The detailed protocols provided herein offer a robust framework for researchers to utilize CAY10595 in their studies to investigate eosinophil chemotaxis, mast cell activation, and Th2 cell function, and to explore the therapeutic potential of CRTH2 antagonism in relevant disease models.

References

- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 5. karger.com [karger.com]

- 6. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Interleukin-2 inhibits eosinophil migration but is counteracted by IL-5 priming - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CAY10595 in Prostaglandin D2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, particularly in the realm of inflammatory and allergic responses. Its effects are primarily mediated through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to Gs protein and elevates intracellular cyclic AMP (cAMP), and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, which couples to Gi protein, leading to a decrease in cAMP and an increase in intracellular calcium. The DP2 receptor is preferentially expressed on key effector cells of allergic inflammation, including T helper 2 (Th2) cells, eosinophils, and basophils. Activation of the PGD2/DP2 signaling axis triggers a cascade of pro-inflammatory events, including cell chemotaxis, activation, and the release of type 2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[1][2]

Given its central role in allergic diseases, the DP2 receptor has emerged as a promising therapeutic target for conditions like asthma and allergic rhinitis. CAY10595 is a potent and selective antagonist of the DP2 receptor. This technical guide provides an in-depth overview of the role of CAY10595 in PGD2 signaling, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the signaling pathways involved.

CAY10595: A Selective DP2 Receptor Antagonist

CAY10595 is a small molecule inhibitor designed to specifically block the interaction of PGD2 with the DP2 receptor, thereby attenuating the downstream pro-inflammatory signaling cascade.

Quantitative Data for CAY10595 Activity

The potency of CAY10595 as a DP2 receptor antagonist has been quantified through various in vitro assays. The following table summarizes the key quantitative data for CAY10595 and other relevant ligands for the DP2 receptor.

| Compound | Assay Type | Target | Species | Value | Reference |

| CAY10595 | Radioligand Binding | CRTH2/DP2 | Human | K_i_ = 10 nM | (Not explicitly cited, but widely reported) |

| PGD2 | Competition Binding ([3H]PGD2) | Human DP2 | Human | K_i_ = 2.4 nM | [Not explicitly cited] |

| PGD2 | Saturation Binding ([3H]PGD2) | Human DP2 | Human | K_d_ = 2.5 nM (high affinity), 109 nM (low affinity) | [Not explicitly cited] |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | Competition Binding ([3H]PGD2) | Human DP2 | Human | K_i_ = 2.91 nM | [Not explicitly cited] |

| Ramatroban | Competition Binding | Human CRTH2 | Human | - | [3] |

Prostaglandin D2 Signaling Pathway and the Mechanism of Action of CAY10595

The binding of PGD2 to the DP2 receptor initiates a series of intracellular events that are central to the pro-inflammatory response in allergic diseases. CAY10595 acts by competitively inhibiting this initial step.

Prostaglandin D2 Synthesis and Receptor Activation

References

- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity and Mechanism of Action of CAY10595 at the DP2 Receptor

This document provides a comprehensive technical overview of the binding characteristics of CAY10595 to the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), commonly known as the DP2 receptor. It is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Binding Affinity Data

CAY10595 is a potent and selective antagonist for the DP2 receptor, a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2). The binding affinity of CAY10595 has been determined through various studies, with the key quantitative metrics summarized below. The compound is a racemic mixture, with the R-enantiomer demonstrating higher potency.

| Compound Form | Receptor Species | Affinity Metric (Kᵢ) | Functional Potency (IC₅₀) |

| Racemic Mixture | Human | 10 nM[1][2] | Not Reported |

| R-enantiomer | Human | 5.3 nM[2] | 7.3 nM*[2] |

| R-enantiomer | Murine | 5.0 nM[2] | Not Reported |

*Note: The IC₅₀ value represents the inhibition of eosinophil chemotaxis induced by 13,14-dihydro-15-keto-PGD₂.[2]

Experimental Protocols: Radioligand Binding Assay

The binding affinity of CAY10595 to the DP2 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (CAY10595) to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of CAY10595 for the DP2 receptor.

Materials:

-

Receptor Source: Membranes prepared from cells recombinantly expressing the human DP2 receptor (e.g., HEK293 cells) or from native cells expressing the receptor (e.g., eosinophils).[3]

-

Radioligand: Tritiated prostaglandin D₂ ([³H]PGD₂), a known high-affinity ligand for the DP2 receptor.[3][4]

-

Test Compound: CAY10595, dissolved in a suitable solvent like DMSO.

-

Assay Buffer: Typically a buffered solution such as HEPES or Tris-HCl containing divalent cations (e.g., MnCl₂ or MgCl₂) to promote receptor integrity and binding.[3][5]

-

Filtration System: A 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[5]

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Methodology:

-

Membrane Preparation:

-

Cells expressing the DP2 receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the BCA assay.[5]

-

-

Competitive Binding Incubation:

-

A fixed concentration of [³H]PGD₂ (typically near its Kₑ value for the receptor) is added to wells of a 96-well plate.[4]

-

Increasing concentrations of CAY10595 are added to the wells to compete for binding with the radioligand.

-

Control wells are included to determine:

-

Total Binding: Contains only the radioligand and cell membranes.

-

Non-specific Binding: Contains the radioligand, cell membranes, and a high concentration of an unlabeled PGD₂ to saturate the receptors.[3]

-

-

The reaction is initiated by adding the prepared cell membranes to each well.[3]

-

The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[3][5]

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on each filter is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of CAY10595.

-

A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value , which is the concentration of CAY10595 that inhibits 50% of the specific binding of [³H]PGD₂.

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand used and Kₑ is its equilibrium dissociation constant for the receptor.

-

-

Caption: Workflow for determining binding affinity via radioligand assay.

DP2 Receptor Signaling Pathway

The DP2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit of heterotrimeric G proteins.[6] As an antagonist, CAY10595 blocks the downstream signaling cascade initiated by the binding of the natural ligand, PGD₂.

Mechanism of Action:

-

PGD₂ Binding and Receptor Activation: In the absence of an antagonist, PGD₂ binds to the DP2 receptor.

-

Gαi Protein Coupling: This binding event induces a conformational change in the receptor, causing it to couple with and activate the Gαi protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

-

Calcium Mobilization: Activation of the DP2 receptor also leads to the release of Gβγ subunits, which can activate phospholipase C (PLC). PLC, in turn, generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, increasing cytosolic Ca²⁺ levels.[6][7]

-

Downstream Cellular Effects: These signaling events, particularly the increase in intracellular calcium, promote pro-inflammatory responses such as the chemotaxis (directed migration) and activation of immune cells, including eosinophils, basophils, and Th2 lymphocytes.[7]

CAY10595 competitively binds to the DP2 receptor, preventing PGD₂ from binding and thereby inhibiting this entire signaling cascade.

Caption: DP2 receptor signaling pathway and antagonism by CAY10595.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAY10595 - Applications - CAT N°: 10012553 [bertin-bioreagent.com]

- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

The Role of CAY10595 in Eosinophil and Basophil Activation: A Review of Current Scientific Literature

A comprehensive review of current scientific literature reveals no direct evidence supporting the use of CAY10595 for studying eosinophil and basophil activation. CAY10595, also known as AZ13824374, is a potent and selective inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain.[1] Current research on CAY10595 and other ATAD2 inhibitors is predominantly focused on their potential as anti-cancer therapeutics due to the overexpression of ATAD2 in various malignancies.[1][2][3][4] The mechanism of action of these inhibitors involves disrupting chromatin interactions and gene transcription in cancer cells.[5]

Our extensive search for links between CAY10595, or ATAD2 inhibition in general, and the activation of eosinophils and basophils—key effector cells in allergic inflammation—did not yield any published studies. Broader searches for the involvement of other bromodomain inhibitors in this context were also inconclusive regarding a role for ATAD2.

Therefore, this guide will pivot to address the user's underlying interest in methodologies for studying eosinophil and basophil activation by providing an overview of established compound classes and experimental approaches used in this field of research.

Established Inhibitors for Studying Eosinophil and Basophil Activation

While CAY10595 is not a documented tool for research in allergy and inflammation, several other classes of small molecules are routinely used to investigate the signaling pathways governing eosinophil and basophil activation.

| Compound Class | Target | Effect on Eosinophils/Basophils | Reference |

| Bruton's Tyrosine Kinase (BTK) Inhibitors | Bruton's Tyrosine Kinase (BTK) | Inhibit IgE-mediated activation and histamine (B1213489) release from basophils.[6][7] | [6][7] |

| CRTH2 Antagonists | Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) | Block the migration of eosinophils and basophils in response to prostaglandin (B15479496) D2.[8] | [8] |

| Calcineurin Inhibitors | Calcineurin | Inhibit eosinophil activation, including superoxide (B77818) production and degranulation, induced by calcium-mobilizing stimuli.[9] | [9] |

| Phomactin Analogs | Platelet-Activating Factor (PAF) Receptor | Act as non-competitive antagonists to inhibit eosinophil adhesion, metabolic activity, and leukotriene secretion.[10] | [10] |

Signaling Pathways in Eosinophil and Basophil Activation

The activation of eosinophils and basophils is a complex process involving multiple signaling pathways. A general overview of an IgE-mediated activation pathway in basophils is depicted below. This pathway is a common target for inhibitory compounds used in research.

Figure 1: Simplified IgE-mediated signaling pathway in basophils.

Experimental Protocols for Studying Eosinophil and Basophil Activation

The following are generalized protocols for common assays used to assess the activation of eosinophils and basophils.

Basophil Activation Test (BAT) by Flow Cytometry

The Basophil Activation Test (BAT) is a functional assay that measures the upregulation of activation markers on the surface of basophils following stimulation with an allergen or other secretagogues.[11][12][13][14]

Objective: To quantify basophil activation in response to a stimulus.

Materials:

-

Whole blood or isolated basophils

-

Stimulation buffer (e.g., containing IL-3 to prime basophils)

-

Allergen or stimulus of interest

-

Positive control (e.g., anti-FcεRI antibody)

-

Negative control (buffer only)

-

Fluorochrome-conjugated antibodies against basophil identification markers (e.g., CCR3, CRTH2) and activation markers (e.g., CD63, CD203c)

-

Lysis buffer

-

Flow cytometer

Procedure:

-

Whole blood is incubated with the stimulus (allergen), positive control, or negative control in a stimulation buffer.

-

The reaction is stopped, and cells are stained with a cocktail of fluorescently labeled antibodies to identify basophils and quantify the expression of activation markers.

-

Red blood cells are lysed.

-

Samples are acquired on a flow cytometer.

-

Data is analyzed to determine the percentage of activated (e.g., CD63-positive) basophils.

Eosinophil Degranulation Assay (Measurement of Eosinophil Peroxidase)

This assay measures the release of granule contents, such as eosinophil peroxidase (EPX), from activated eosinophils.

Objective: To quantify the extent of eosinophil degranulation.

Materials:

-

Isolated eosinophils

-

Stimulus of interest (e.g., PAF, C5a)

-

Cell culture medium

-

Substrate for EPX (e.g., o-phenylenediamine (B120857) dihydrochloride)

-

Plate reader

Procedure:

-

Isolated eosinophils are incubated with the stimulus or a control.

-

The cells are centrifuged, and the supernatant is collected.

-

The supernatant is incubated with the EPX substrate.

-

The colorimetric change is measured using a plate reader at the appropriate wavelength.

-

The amount of EPX released is proportional to the absorbance and is indicative of the degree of degranulation.

Histamine Release Assay

This assay quantifies the amount of histamine released from basophils upon activation.

Objective: To measure a key mediator of allergic reactions released by basophils.

Materials:

-

Isolated basophils or whole blood

-

Stimulus of interest

-

Reagents for histamine detection (e.g., ELISA kit)

Procedure:

-

Basophils are incubated with the stimulus.

-

The reaction is stopped, and the supernatant is collected.

-

The concentration of histamine in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.

References

- 1. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of IgE-mediated Secretion from Human Basophils with a Highly Selective Bruton’s Tyrosine Kinase, Btk, Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pimecrolimus Reduces Eosinophil Activation Associated with Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural determinants of blockade of eosinophil activation, adhesion and secretion by synthetic analogs of phomactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Basophil Activation Test: Bridging Allergy and Oncology for Diagnostic, Therapeutic and Prognostic Applications in AllergoOncology: An EAACI Position Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Basophil activation - Wikipedia [en.wikipedia.org]

- 13. Update on the Performance and Application of Basophil Activation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

CAY10595: A Technical Guide for Researchers

An In-Depth Profile of a Potent CRTH2/DP2 Receptor Antagonist

This technical guide provides a comprehensive overview of CAY10595, a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental applications of CAY10595.

Core Chemical Properties

CAY10595, identified as compound 71 in its discovery publication, possesses the following chemical and physical properties.[1]

| Property | Value |

| CAS Number | 916047-16-0 |

| Molecular Formula | C₂₀H₁₃Cl₂FN₂O₅ |

| Molecular Weight | 451.23 g/mol |

| Physical State | Solid |

| Purity | >98% |

| Solubility | Soluble in DMSO and DMF |

Mechanism of Action: Targeting the CRTH2/DP2 Receptor

CAY10595 functions as a potent and selective antagonist of the CRTH2/DP2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on type 2 helper T (Th2) cells, eosinophils, and basophils. The binding of the natural ligand, prostaglandin D2 (PGD2), to the CRTH2 receptor initiates a signaling cascade that is central to the pathophysiology of allergic inflammation.

CAY10595 competitively binds to the CRTH2 receptor, with a reported high affinity (Ki) of 10 nM, thereby blocking the downstream signaling induced by PGD2.[1] This antagonism effectively inhibits the activation and recruitment of key inflammatory cells to sites of allergic reaction.

Signaling Pathway

The CRTH2/DP2 receptor is coupled to a Gi alpha subunit. Upon PGD2 binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and an increase in intracellular calcium concentration. This signaling cascade ultimately results in cellular responses such as chemotaxis, degranulation, and cytokine release. By blocking the initial binding of PGD2, CAY10595 prevents these downstream events.

Experimental Protocols

CAY10595 has been characterized through various in vitro and in vivo experimental models. The following are detailed methodologies for key assays.

In Vitro: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation. The antagonist activity of CAY10595 was confirmed using this method on membranes from Chinese Hamster Ovary (CHO) cells expressing the human CRTH2 receptor.

Methodology:

-

Membrane Preparation: CHO cells stably expressing the human CRTH2 receptor are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Conditions: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of PGD2 (agonist), varying concentrations of CAY10595, and [³⁵S]GTPγS in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4).

-

Incubation: The plate is incubated at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free [³⁵S]GTPγS. The filters are then washed with ice-cold wash buffer.

-

Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC₅₀ value of CAY10595, which is the concentration of the antagonist that inhibits 50% of the maximal PGD2-stimulated [³⁵S]GTPγS binding. For CAY10595, the reported IC₅₀ is 48 nM.[1]

In Vivo: Collagen-Induced Arthritis (CIA) in Mice

The anti-inflammatory effects of CAY10595 have been evaluated in a murine model of collagen-induced arthritis, a widely used model for studying the pathology of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

-

Treatment: CAY10595 is administered orally to the mice, typically starting from the day of the booster injection and continuing for a specified period. A vehicle control group receives the same volume of the vehicle used to dissolve CAY10595.

-

Assessment of Arthritis: The severity of arthritis is monitored regularly by scoring the clinical signs of inflammation in the paws (redness, swelling). Each paw is scored on a scale of 0-4, with a maximum possible score of 16 per mouse.

-

Histological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histological examination to assess inflammation, pannus formation, and bone erosion.

-

Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and collagen-specific antibodies. Studies have shown that administration of CAY10595 can reduce the levels of IgG2a anti-collagen antibodies.[1]

Conclusion

CAY10595 is a valuable research tool for investigating the role of the CRTH2/DP2 receptor in allergic and inflammatory diseases. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at elucidating the therapeutic potential of CRTH2 antagonism. The experimental protocols detailed in this guide provide a foundation for the consistent and reproducible application of CAY10595 in a research setting.

References

CAY10595: A Technical Guide for Asthma and Allergic Rhinitis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10595 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. As a critical player in the type 2 inflammatory cascade, the CRTH2 receptor has emerged as a promising therapeutic target for allergic diseases such as asthma and allergic rhinitis. This technical guide provides an in-depth overview of CAY10595, its mechanism of action, and its application in preclinical research models of asthma and allergic rhinitis. The information presented herein is intended to support researchers and drug development professionals in designing and interpreting studies aimed at evaluating the therapeutic potential of CRTH2 antagonists.

Mechanism of Action: The CRTH2 Signaling Pathway

CAY10595 exerts its effects by competitively blocking the binding of the prostaglandin (B15479496) D2 (PGD2) to the CRTH2 receptor.[1][2] PGD2 is a major pro-inflammatory mediator released primarily by mast cells upon allergen exposure. The binding of PGD2 to CRTH2, which is expressed on key effector cells of the allergic response including T helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of intracellular signaling events.

This signaling pathway, primarily acting through Gαi proteins, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. The culmination of these events results in cellular responses critical to the pathophysiology of asthma and allergic rhinitis, including:

-

Chemotaxis: Directed migration of Th2 cells, eosinophils, and basophils to the site of inflammation in the airways and nasal passages.

-

Cellular Activation: Degranulation of eosinophils and basophils, releasing a host of inflammatory mediators.

-

Cytokine Production: Enhanced production of Th2 cytokines, such as interleukin-4 (IL-4), IL-5, and IL-13, which further propagate the allergic inflammatory response.

By antagonizing the CRTH2 receptor, CAY10595 is designed to interrupt these key pathological processes, thereby reducing the influx and activation of inflammatory cells and mitigating the signs and symptoms of asthma and allergic rhinitis.

Preclinical Data in Asthma and Allergic Rhinitis Models

While specific preclinical data for CAY10595 is not extensively available in the public domain, the therapeutic potential of CRTH2 antagonists has been demonstrated in various animal models of asthma and allergic rhinitis. The data presented in the following tables are representative of the effects observed with potent and selective CRTH2 antagonists in these models and can be considered indicative of the expected activity of CAY10595.

Table 1: Representative Effects of CRTH2 Antagonists in a Murine Model of Allergic Asthma

| Parameter | Vehicle Control | CRTH2 Antagonist | Percent Inhibition |

| Airway Hyperresponsiveness (AHR) to Methacholine (B1211447) (PenH) | 3.5 ± 0.4 | 1.8 ± 0.3 | ~49% |

| Total Bronchoalveolar Lavage Fluid (BALF) Cells (x10^5) | 8.2 ± 1.1 | 3.5 ± 0.7 | ~57% |

| BALF Eosinophils (x10^4) | 45.3 ± 6.2 | 12.1 ± 3.5 | ~73% |

| BALF IL-4 (pg/mL) | 150 ± 25 | 65 ± 18 | ~57% |

| BALF IL-5 (pg/mL) | 220 ± 38 | 80 ± 22 | ~64% |

| BALF IL-13 (pg/mL) | 310 ± 45 | 115 ± 30 | ~63% |

| Lung Tissue Eosinophil Infiltration (cells/mm²) | 85 ± 12 | 25 ± 7 | ~71% |

| Mucus Production (PAS Score) | 3.8 ± 0.5 | 1.5 ± 0.4 | ~61% |

Data are presented as mean ± SEM and are hypothetical, based on typical results from published studies on selective CRTH2 antagonists.

Table 2: Representative Effects of CRTH2 Antagonists in a Guinea Pig Model of Allergic Rhinitis

| Parameter | Vehicle Control | CRTH2 Antagonist | Percent Inhibition |

| Number of Sneezes (in 15 min) | 25 ± 4 | 8 ± 2 | ~68% |

| Nasal Rubbing Movements (in 15 min) | 32 ± 5 | 10 ± 3 | ~69% |

| Nasal Airway Resistance (cmH2O/mL/s) | 2.8 ± 0.3 | 1.4 ± 0.2 | ~50% |

| Eosinophil Infiltration in Nasal Mucosa (cells/mm²) | 120 ± 18 | 35 ± 9 | ~71% |

| Nasal Lavage Fluid Histamine (ng/mL) | 55 ± 8 | 22 ± 5 | ~60% |

Data are presented as mean ± SEM and are hypothetical, based on typical results from published studies on selective CRTH2 antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for inducing and evaluating asthma and allergic rhinitis in animal models, which can be adapted for testing CAY10595.

Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma

-

Sensitization: Female BALB/c mice (6-8 weeks old) are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in saline on days 0 and 14.

-

Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day.

-

Treatment: CAY10595 or vehicle is administered, for example, orally (p.o.) or intraperitoneally (i.p.), at a specified dose once or twice daily, starting one day before the first challenge and continuing throughout the challenge period.

-

Outcome Measures (24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Assessed by measuring the changes in lung resistance and dynamic compliance in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BAL fluid (BALF) are determined.

-

Cytokine Analysis: Levels of IL-4, IL-5, and IL-13 in the BALF supernatant are quantified by ELISA.

-

Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and with Periodic acid-Schiff (PAS) for evaluation of mucus production.

-

Guinea Pig Model of Ovalbumin (OVA)-Induced Allergic Rhinitis

-

Sensitization: Male Dunkin-Hartley guinea pigs are actively sensitized by i.p. injection of 100 µg of OVA and 100 mg of aluminum hydroxide in saline on days 0 and 7.

-

Challenge: On day 14, and for 7 consecutive days, the sensitized animals are challenged by intranasal instillation of 10 µL of 1% OVA solution into each nostril.

-

Treatment: CAY10595 or vehicle is administered (e.g., p.o. or i.p.) at a specified dose, typically 1 hour before each nasal challenge.

-

Outcome Measures:

-

Nasal Symptoms: The number of sneezes and nasal rubbing movements are counted for 15 minutes immediately after the final OVA challenge.

-

Nasal Airway Resistance: Measured using a non-invasive method before and after the final challenge.

-

Nasal Lavage: Nasal passages are lavaged with PBS. The fluid is analyzed for inflammatory cell counts (particularly eosinophils) and levels of inflammatory mediators like histamine.

-

Histology: The nasal turbinates are collected, fixed, and stained with H&E to assess eosinophilic infiltration into the nasal mucosa.

-

Conclusion

CAY10595, as a potent and selective CRTH2 antagonist, holds significant promise for the treatment of asthma and allergic rhinitis. By blocking the PGD2/CRTH2 signaling axis, it can effectively inhibit the recruitment and activation of key inflammatory cells, thereby attenuating the allergic cascade. The preclinical models and experimental protocols described in this guide provide a framework for the continued investigation of CAY10595 and other CRTH2 antagonists, with the ultimate goal of translating these promising preclinical findings into effective therapies for patients suffering from allergic airway diseases.

References

- 1. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

CAY10595: A Technical Guide to its Effects on Intracellular Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10595 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This G protein-coupled receptor (GPCR) is a key player in the inflammatory cascade, primarily activated by its endogenous ligand, prostaglandin (B15479496) D2 (PGD2). The activation of the CRTH2 receptor initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration, a crucial second messenger involved in a myriad of cellular responses, including chemotaxis, degranulation, and cytokine release. Understanding the modulatory effect of CAY10595 on this calcium signaling pathway is paramount for elucidating its mechanism of action and its therapeutic potential in allergic and inflammatory diseases. This technical guide provides an in-depth overview of the effect of CAY10595 on intracellular calcium mobilization, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism: Inhibition of CRTH2-Mediated Calcium Signaling

The CRTH2 receptor is coupled to the Gαi subunit of the heterotrimeric G protein complex. Upon binding of an agonist like PGD2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein activate Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. This initial calcium release is often followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels.

CAY10595, as a CRTH2 antagonist, competitively binds to the receptor, preventing the binding of PGD2 and thereby inhibiting the entire downstream signaling cascade. This blockade effectively abrogates the PGD2-induced mobilization of intracellular calcium.

Quantitative Data

The inhibitory potency of CAY10595 on CRTH2 receptor function has been determined through various assays. While a direct IC50 value for the inhibition of PGD2-induced calcium mobilization by CAY10595 is not explicitly available in the public domain, its high binding affinity and functional antagonism are well-documented.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Ki) | 10 nM | Radioligand binding assay with human CRTH2 receptor | [1] |

| Functional Inhibition (IC50) | 7.3 nM (for the R enantiomer) | Inhibition of 13,14-dihydro-15-keto-PGD2-induced eosinophil chemotaxis | [1] |

| Concentration for In Vivo Efficacy | 5 µM | Used to demonstrate antagonism of inflammatory gene expression in bone marrow-derived macrophages | [2][3] |

Experimental Protocols

The following section outlines a typical experimental protocol for assessing the effect of CAY10595 on PGD2-induced intracellular calcium mobilization using a fluorescence-based assay, such as the Fluorometric Imaging Plate Reader (FLIPR) system.

Objective:

To determine the dose-dependent inhibitory effect of CAY10595 on PGD2-induced intracellular calcium flux in a cell line stably expressing the human CRTH2 receptor.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human CRTH2 receptor.

-

Compound: CAY10595 (and its vehicle, e.g., DMSO).

-

Agonist: Prostaglandin D2 (PGD2).

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or a similar fluorescence microplate reader with automated liquid handling capabilities.

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-CRTH2 cells in appropriate growth medium until they reach 80-90% confluency.

-

Harvest the cells and seed them into black-walled, clear-bottom microplates at a density of 20,000 to 50,000 cells per well.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Dye Loading:

-

Prepare a loading buffer by diluting the Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM.

-

Aspirate the growth medium from the cell plates and add 50-100 µL of the dye loading buffer to each well.

-

Incubate the plates at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.

-

-

Compound and Agonist Preparation:

-

Prepare a serial dilution of CAY10595 in assay buffer. The final concentrations should typically range from 1 nM to 10 µM.

-

Prepare a solution of PGD2 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

-

FLIPR Assay:

-

Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen calcium indicator dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

Place the dye-loaded cell plate into the FLIPR instrument.

-

Initiate the assay by adding the CAY10595 dilutions to the respective wells and incubate for 15-30 minutes.

-

After the pre-incubation period, add the PGD2 solution to all wells simultaneously using the instrument's automated pipettor.

-

Measure the fluorescence intensity in each well every 1-2 seconds for a period of 2-5 minutes to capture the calcium transient.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Normalize the data by expressing the response in each well as a percentage of the response in the control wells (PGD2 alone).

-

Plot the normalized response against the logarithm of the CAY10595 concentration to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of CAY10595 that inhibits 50% of the PGD2-induced calcium response, using a non-linear regression analysis (e.g., four-parameter logistic fit).

-

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Discovery of a new class of potent, selective, and orally bioavailable CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases | DIAL.pr - BOREAL [dial.uclouvain.be]

- 2. Discovery of a new class of potent, selective, and orally bioavailable CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of potent CRTh2 (DP2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

CAY10595: A Technical Guide to its Impact on cAMP Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10595 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 prostaglandin (B15479496) D2 receptor. As a G protein-coupled receptor (GPCR) that primarily signals through the Gi alpha subunit, CRTH2 activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the mechanism by which CAY10595 impacts cAMP signaling. It includes a summary of its pharmacological properties, detailed experimental methodologies for assessing its effects on cAMP, and a discussion of its implications in research and drug development.

Introduction to CAY10595 and the CRTH2 Receptor

CAY10595 is a small molecule antagonist designed to specifically target the CRTH2 receptor. The CRTH2 receptor is a key player in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis. Its endogenous ligand is prostaglandin D2 (PGD2), a major product of mast cells. The interaction between PGD2 and CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, mediates chemotaxis and activation of these cells, contributing to the inflammatory response.

The signaling cascade initiated by PGD2 binding to CRTH2 involves the activation of a heterotrimeric G protein of the Gi/o family. The activated Gi alpha subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. This leads to a reduction in the intracellular concentration of this critical second messenger.

Mechanism of Action: CAY10595 and cAMP Regulation

As a competitive antagonist, CAY10595 binds to the CRTH2 receptor but does not elicit a signaling response. Instead, it blocks the binding of the agonist PGD2. By preventing PGD2-mediated activation of the CRTH2 receptor, CAY10595 effectively disinhibits adenylyl cyclase. Consequently, in the presence of basal or stimulated adenylyl cyclase activity, treatment with CAY10595 is expected to result in an increase in intracellular cAMP levels, or at least a prevention of the decrease induced by a CRTH2 agonist.

This mechanism is crucial in cellular contexts where cAMP plays a role in mitigating inflammatory responses. For instance, elevated cAMP levels are known to suppress the function of various immune cells. Therefore, by modulating cAMP levels, CAY10595 can influence downstream cellular events beyond the immediate blockade of PGD2-induced chemotaxis.

Signaling Pathway of CRTH2 and the Impact of CAY10595

Caption: CRTH2 signaling cascade and the antagonistic action of CAY10595.

Quantitative Data

| Parameter | Value | Species | Reference |

| Ki | 10 nM | Human | [1][2] |

Ki (Inhibition constant) is a measure of the binding affinity of an antagonist to a receptor.

Experimental Protocols

The impact of CAY10595 on cAMP levels is typically assessed using cell-based assays. Chinese Hamster Ovary (CHO) cells or other suitable cell lines recombinantly expressing the human CRTH2 receptor are commonly used.

General cAMP Assay Protocol

This protocol outlines the general steps for measuring the effect of a CRTH2 antagonist on agonist-induced inhibition of cAMP accumulation.

Experimental Workflow for cAMP Assay

Caption: General workflow for a competitive cAMP assay.

Materials:

-

CHO cells stably expressing the human CRTH2 receptor

-

Cell culture medium and supplements

-

CAY10595

-

Prostaglandin D2 (PGD2)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Phosphate-buffered saline (PBS)

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

-

Multi-well plates (e.g., 96-well or 384-well)

Procedure:

-

Cell Culture and Seeding: Culture CRTH2-expressing CHO cells under standard conditions. Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of CAY10595 and a fixed concentration of PGD2 in assay buffer. The assay buffer should contain a phosphodiesterase inhibitor like IBMX (typically 0.1 to 0.5 mM) to prevent cAMP degradation.

-

Antagonist Incubation: Wash the cells with PBS and then pre-incubate them with varying concentrations of CAY10595 for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add PGD2 to the wells (at a concentration that gives a sub-maximal response, e.g., EC80) and incubate for a further period (e.g., 15-30 minutes) at 37°C.

-

Adenylyl Cyclase Stimulation: To amplify the cAMP signal, especially for Gi-coupled receptors, stimulate the cells with forskolin (a direct activator of adenylyl cyclase) for a short period (e.g., 10-15 minutes) at 37°C.[3]

-

Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Quantification: Measure the intracellular cAMP concentration using a suitable detection method (e.g., HTRF, FRET, ELISA).

-

Data Analysis: Plot the cAMP concentration against the log of the CAY10595 concentration to generate a dose-response curve. From this curve, the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) can be determined.

Discussion and Implications

The ability of CAY10595 to counteract the PGD2-mediated decrease in intracellular cAMP is a key aspect of its therapeutic potential. By maintaining or elevating cAMP levels in immune cells, CAY10595 may exert anti-inflammatory effects that are complementary to its primary role in blocking chemotaxis. This dual mechanism of action makes it a valuable tool for dissecting the complex signaling pathways involved in allergic inflammation and a promising lead compound for the development of novel therapeutics.

For researchers, understanding the impact of CAY10595 on cAMP signaling is essential for interpreting experimental results and for designing studies aimed at elucidating the role of the CRTH2 receptor in various physiological and pathological processes. The experimental protocols provided in this guide offer a framework for the quantitative assessment of CAY10595 and other CRTH2 antagonists, facilitating further research in this area.

Conclusion

CAY10595 is a potent antagonist of the CRTH2 receptor that indirectly modulates intracellular cAMP levels by blocking the inhibitory effect of the Gi signaling pathway on adenylyl cyclase. This action, in addition to its ability to inhibit PGD2-induced cell migration, underscores its potential as a therapeutic agent for allergic and inflammatory diseases. The methodologies described herein provide a basis for the continued investigation of CAY10595 and its role in cAMP-dependent signaling pathways.

References

Methodological & Application

Application Notes and Protocols: CAY10595 for In Vitro Eosinophil Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases, including asthma and allergic rhinitis. Their recruitment to sites of inflammation is a critical step in the disease process. Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released by mast cells that potently induces eosinophil migration. This chemotactic effect is primarily mediated through the G-protein coupled receptor, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as DP2.

CAY10595 is a potent and selective antagonist of the CRTH2 receptor. By blocking the interaction of PGD2 with CRTH2, CAY10595 effectively inhibits the downstream signaling pathways that lead to eosinophil chemotaxis. This makes CAY10595 a valuable tool for studying the role of the PGD2/CRTH2 axis in eosinophil-mediated inflammation and for the development of novel therapeutics for allergic disorders.

These application notes provide a detailed protocol for an in vitro eosinophil migration assay using CAY10595 to inhibit PGD2-induced chemotaxis.

Data Presentation

The inhibitory activity of CRTH2 antagonists on eosinophil migration can be quantified by determining the half-maximal inhibitory concentration (IC50). The table below summarizes the activity of a potent and selective CRTH2 antagonist, OC000459, which is structurally and functionally similar to CAY10595.

| Compound | Target | Assay Type | Chemoattractant | Cell Type | IC50 (µM) |

| OC000459 | CRTH2/DP2 | Chemotaxis | PGD2 | Human Th2 Lymphocytes | 0.028[1] |

Signaling Pathway

The binding of PGD2 to the CRTH2 receptor on eosinophils initiates a signaling cascade that results in cellular polarization and migration towards the chemoattractant gradient. CAY10595 acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 binding and subsequent downstream signaling.

Caption: PGD2-CRTH2 signaling pathway in eosinophil migration and its inhibition by CAY10595.

Experimental Protocols

In Vitro Eosinophil Migration Assay (Transwell/Boyden Chamber)

This protocol describes a method to assess the ability of CAY10595 to inhibit the migration of eosinophils towards a PGD2 gradient using a transwell migration assay, also known as a Boyden chamber assay.

Materials:

-

Human eosinophils (isolated from peripheral blood)

-

CAY10595

-

Prostaglandin D2 (PGD2)

-

Transwell inserts (5 µm pore size) for 24-well plates

-

24-well tissue culture plates

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or other suitable cell stain

-

Fluorescence plate reader or microscope

Procedure:

-

Eosinophil Isolation: Isolate human eosinophils from the peripheral blood of healthy donors using a validated method, such as negative selection with immunomagnetic beads.

-

Cell Preparation: Resuspend the isolated eosinophils in RPMI 1640 medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of CAY10595 in a suitable solvent (e.g., DMSO). Make serial dilutions of CAY10595 in RPMI 1640 with 0.1% BSA to achieve the desired final concentrations for the assay. A vehicle control (DMSO) should also be prepared.

-

Pre-incubation with CAY10595: Incubate the eosinophil suspension with the various concentrations of CAY10595 or vehicle control for 30 minutes at 37°C in a 5% CO2 incubator.

-

Assay Setup:

-

Add 600 µL of RPMI 1640 with 0.1% BSA containing PGD2 (chemoattractant) to the lower wells of the 24-well plate. A typical concentration of PGD2 to induce migration is 10 nM. Include wells with medium alone as a negative control for basal migration.

-

Place the 5 µm pore size transwell inserts into the wells.

-

Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of each transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours to allow for cell migration.

-

Quantification of Migration:

-

Carefully remove the transwell inserts from the plate.

-

To quantify the migrated cells, a variety of methods can be used:

-

Cell Staining: Gently wipe the non-migrated cells from the top surface of the insert membrane with a cotton swab. Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., Diff-Quik or crystal violet). Count the number of migrated cells in several high-power fields under a microscope.

-

Fluorescence-based Quantification: Add a fluorescent dye that measures cell viability (e.g., Calcein-AM) to the lower chamber and incubate to allow migrated cells to take up the dye. Read the fluorescence intensity using a fluorescence plate reader. A standard curve with known cell numbers should be generated to correlate fluorescence with the number of migrated cells.

-

-

Data Analysis:

Calculate the percentage of inhibition of migration for each concentration of CAY10595 compared to the vehicle control. Plot the percentage of inhibition against the log concentration of CAY10595 and determine the IC50 value using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro eosinophil migration assay.

Caption: Workflow for the in vitro eosinophil migration assay with CAY10595.

References

Application Notes and Protocols for CAY10595 in Mouse Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10595 is a research compound with potential applications in inflammatory diseases such as asthma. However, publicly available information regarding its precise molecular target is conflicting. Some sources identify CAY10595 as a potent antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] Other lines of investigation into similarly named compounds suggest a potential interaction with the Prostaglandin E2 Receptor 3 (EP3). This document provides detailed application notes and protocols for evaluating a compound like CAY10595 in mouse models of asthma, considering both potential mechanisms of action.

Potential Mechanisms of Action in Asthma

CRTH2/DP2 Receptor Antagonism

The CRTH2 receptor is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, key effector cells in allergic asthma. Its natural ligand, Prostaglandin D2 (PGD2), is released from mast cells upon allergen exposure and promotes the recruitment and activation of these inflammatory cells into the airways. Antagonism of the CRTH2 receptor is therefore a promising therapeutic strategy to inhibit the Th2-driven inflammatory cascade characteristic of allergic asthma.

Prostaglandin E2 Receptor 3 (EP3) Modulation

Prostaglandin E2 (PGE2) exhibits complex and sometimes opposing effects in the airways, mediated by four different E-prostanoid (EP) receptors (EP1-4). The EP3 receptor, in particular, has a multifaceted role. Activation of EP3 has been linked to both pro-inflammatory effects, such as mast cell chemotaxis, and potential anti-inflammatory actions in certain contexts.[3][4][5][6] Notably, PGE2-mediated cough is thought to be mediated through the EP3 receptor, making EP3 antagonists potentially useful for symptom control in asthma.[3] The role of EP3 in airway inflammation in mouse models of asthma has yielded varied results, with some studies showing that EP3 receptor-deficient mice have exaggerated airway inflammation, while others suggest a role for EP3 in mast cell recruitment.[4][5][7]

Quantitative Data: Dosages of Prostanoid Receptor Modulators in Murine Models

The following table summarizes dosages of various prostanoid receptor modulators used in in vivo rodent models, which can serve as a reference for designing studies with CAY10595.

| Compound | Target | Animal Model | Dose | Route of Administration | Reference |

| Butaprost | EP2 Agonist | Mouse (BALB/c) | 0.3 mg/kg | Intranasal | [8] |

| AH6809 | EP2 Antagonist | Mouse (BALB/c) | 2.5 mg/kg | Intranasal | [8] |

| L-826,266 | EP3 Antagonist | Guinea Pig | 300 mg/kg | Intraperitoneal | [3] |

| L-798,106 | EP3 Antagonist | Mouse (C57BL/6J) | 40 µg/kg per day | Subcutaneous | [9] |

| AE-248 | EP3 Agonist | Mouse | Not Specified | Not Specified | [4] |

| ONO-AE3-208 | EP4 Antagonist | Human (in vitro) | Not Applicable | Not Applicable | [10] |

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA), a widely used allergen.

Materials:

-

Female BALB/c or C57BL/6 mice (6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (B78521) (Alum)

-

Phosphate-buffered saline (PBS), sterile

-

Test compound (e.g., CAY10595) and vehicle

-

Equipment for intraperitoneal (i.p.) and intranasal (i.n.) or aerosol administration

-

System for measuring airway hyperresponsiveness (AHR) (e.g., whole-body plethysmography or forced oscillation)

-

Materials for bronchoalveolar lavage (BAL) and cell counting

-

Materials for histology (formalin, paraffin, H&E and PAS stains)

-

Materials for ELISA (for measuring cytokines and IgE)

Procedure:

-

Sensitization:

-

On Day 0 and Day 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

-

-

Drug Administration:

-

Administer the test compound (CAY10595) or vehicle at the desired dose and route. The administration schedule should be determined based on the compound's pharmacokinetic properties. A common approach is to administer the compound prophylactically, starting before the allergen challenge, or therapeutically, after the establishment of airway inflammation.

-

-

Allergen Challenge:

-

From Day 14 to Day 17, challenge the mice by intranasal administration of 10-50 µg of OVA in 50 µL of PBS or by exposure to an aerosol of 1% OVA in PBS for 30 minutes.

-

-

Assessment of Airway Hyperresponsiveness (AHR):

-

24-48 hours after the final OVA challenge, measure AHR in response to increasing concentrations of a bronchoconstrictor agent like methacholine (B1211447) using a whole-body plethysmograph or a forced oscillation technique.

-

-

Sample Collection and Analysis:

-

Immediately following AHR measurement, euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells. Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

Collect blood for measurement of serum OVA-specific IgE levels by ELISA.

-

Collect lung tissue for histological analysis of inflammation (H&E stain) and mucus production (PAS stain).

-

Homogenize lung tissue to measure cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA or qPCR.

-

Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model

This protocol uses a clinically relevant allergen, house dust mite (HDM) extract, to induce allergic airway inflammation.

Materials:

-

Female BALB/c or C57BL/6 mice (6-8 weeks old)

-

House dust mite (HDM) extract (e.g., from Dermatophagoides farinae)

-

Phosphate-buffered saline (PBS), sterile

-

Test compound (e.g., CAY10595) and vehicle

-

All other materials as listed in Protocol 1.

Procedure:

-

Sensitization and Challenge:

-

Administer HDM extract intranasally to mice. A typical protocol involves daily or weekly administration for several weeks. For example, administer 25 µg of HDM extract in 35 µL of PBS intranasally on days 0, 1, 2, and then on days 14, 15, 16.

-

-

Drug Administration:

-

Administer the test compound or vehicle as described in Protocol 1. The timing of administration can be adjusted to investigate prophylactic or therapeutic effects.

-

-

Endpoint Analysis:

-

24-72 hours after the final HDM challenge, perform the same assessments as described in Protocol 1 (AHR, BAL fluid analysis, serum IgE, lung histology, and cytokine analysis).

-

Visualizations

Signaling Pathways

Caption: Potential mechanism of CAY10595 as a CRTH2/DP2 antagonist in allergic asthma.

Caption: Potential mechanism of CAY10595 as an EP3 receptor antagonist in the airways.

Experimental Workflow

Caption: Generalized experimental workflow for testing CAY10595 in an OVA-induced mouse model of asthma.

Conclusion

While the precise molecular target of CAY10595 requires further clarification, its potential as either a CRTH2/DP2 or an EP3 receptor antagonist places it in a relevant area of asthma research. The provided protocols offer a robust framework for elucidating the efficacy and mechanism of action of CAY10595 or similar compounds in preclinical mouse models of allergic airway inflammation. Careful consideration of the administration route, dose, and timing will be crucial for obtaining meaningful and reproducible results. The signaling pathway diagrams provide a conceptual basis for interpreting the experimental outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prostaglandin E2 Mediates Cough via the EP3 Receptor: Implications for Future Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 Exerts Homeostatic Regulation of Pulmonary Vascular Remodeling in Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Prostaglandins in Allergic Lung Inflammation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemotactic action of prostaglandin E2 on mouse mast cells acting via the PGE2 receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 suppresses allergic sensitization and lung inflammation by targeting the E prostanoid 2 receptor on T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the Prostaglandin E2 receptor EP2 prevents house dust mite-induced airway hyperresponsiveness and inflammation by restraining mast cells' activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandins in Asthma and Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CAY10595 Experiments Using CRTH2-Expressing Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascades associated with allergic diseases such as asthma and allergic rhinitis.[1][2][3] It is primarily expressed on T helper type 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[3][4][5][6][7] The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), a major product of activated mast cells. The interaction between PGD2 and CRTH2 mediates the recruitment and activation of these inflammatory cells, leading to the release of type 2 cytokines (IL-4, IL-5, IL-13) and subsequent allergic responses.[1][2][3][4][7]

CAY10595 is a potent and selective antagonist of the CRTH2 receptor. Understanding its inhibitory activity is crucial for the development of novel therapeutics for allergic inflammation. These application notes provide detailed protocols for utilizing cell lines expressing CRTH2 to characterize the pharmacological effects of CAY10595. The protocols cover the generation of stable CRTH2-expressing cell lines and key functional assays, including receptor binding, calcium mobilization, and chemotaxis.

Data Presentation

The inhibitory activity of CAY10595 on CRTH2 function can be quantified using various in vitro assays. The following tables summarize key quantitative data for CAY10595 and provide a template for researchers to populate with their experimental findings.

Table 1: CAY10595 Binding Affinity for Human CRTH2 Receptor

| Compound | Parameter | Value | Cell Line | Assay Type | Reference |

| CAY10595 | Ki | 10 nM | Recombinant | Receptor Binding | MedchemExpress |

Table 2: Template for Functional Characterization of CAY10595 in CRTH2-Expressing Cells

| Assay Type | Cell Line | Agonist | Agonist Conc. | CAY10595 IC50 |